Potassium trihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate
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Overview
Description
Potassium trihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C4H12KNO7P2. It is a bisphosphonate derivative, which means it contains two phosphonate groups. Bisphosphonates are known for their ability to inhibit bone resorption, making them valuable in medical applications, particularly in the treatment of osteoporosis and other bone-related diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium trihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate typically involves the reaction of appropriate phosphonic acid derivatives with potassium hydroxide. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Potassium trihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted bisphosphonates .
Scientific Research Applications
Potassium trihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on biological systems, particularly in bone metabolism.
Medicine: It is investigated for its potential therapeutic effects in treating bone diseases such as osteoporosis.
Industry: The compound finds applications in industrial processes that require bisphosphonate derivatives.
Mechanism of Action
The mechanism of action of Potassium trihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate involves its interaction with bone tissue. The compound binds to hydroxyapatite, a mineral component of bone, and inhibits the activity of osteoclasts, the cells responsible for bone resorption. This inhibition reduces bone loss and helps maintain bone density .
Comparison with Similar Compounds
Similar Compounds
Alendronate: Another bisphosphonate used in the treatment of osteoporosis.
Risedronate: Similar to alendronate, it is used to prevent bone loss.
Ibandronate: A bisphosphonate that helps in reducing the risk of fractures in patients with osteoporosis.
Uniqueness
Potassium trihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other bisphosphonates. Its ability to form stable complexes with metal ions and its specific interaction with bone tissue make it a valuable compound in both research and therapeutic applications .
Properties
CAS No. |
84696-98-0 |
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Molecular Formula |
C4H12KNO7P2 |
Molecular Weight |
287.19 g/mol |
IUPAC Name |
potassium;hydroxy-[[2-hydroxyethyl(phosphonomethyl)amino]methyl]phosphinate |
InChI |
InChI=1S/C4H13NO7P2.K/c6-2-1-5(3-13(7,8)9)4-14(10,11)12;/h6H,1-4H2,(H2,7,8,9)(H2,10,11,12);/q;+1/p-1 |
InChI Key |
WYKWZJZIPWFAFX-UHFFFAOYSA-M |
Canonical SMILES |
C(CO)N(CP(=O)(O)O)CP(=O)(O)[O-].[K+] |
Origin of Product |
United States |
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